N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine
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Overview
Description
N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine is a complex organic compound featuring a pyridine ring substituted with a dioxolane moiety and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine typically involves the reaction of 3-(1,3-dioxolan-2-yl)pyridine with N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolane moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
- 2-(1,3-Dioxolan-2-yl)pyridine
Uniqueness
N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)pyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H14N2O2/c1-11-5-8-4-9(7-12-6-8)10-13-2-3-14-10/h4,6-7,10-11H,2-3,5H2,1H3 |
InChI Key |
PIVYXHXZJOQNPY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CN=C1)C2OCCO2 |
Origin of Product |
United States |
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